REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:9]=[C:10](I)[N:11]([CH2:19][CH2:20][CH2:21][C:22]3[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=3)[C:12]=2[C:13]2[CH:18]=[CH:17][N:16]=[CH:15][CH:14]=2)=[CH:4][CH:3]=1.[CH2:29]([OH:33])[CH2:30][C:31]#[CH:32]>C(NC(C)C)(C)C.[Cu]I>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:9]=[C:10]([C:32]#[C:31][CH2:30][CH2:29][OH:33])[N:11]([CH2:19][CH2:20][CH2:21][C:22]3[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=3)[C:12]=2[C:13]2[CH:18]=[CH:17][N:16]=[CH:15][CH:14]=2)=[CH:4][CH:3]=1
|
Name
|
4-(4-fluorophenyl)-2-iodo-1-(3-phenylpropyl)-5-(4-pyridyl)imidazole
|
Quantity
|
1.42 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C=1N=C(N(C1C1=CC=NC=C1)CCCC1=CC=CC=C1)I
|
Name
|
|
Quantity
|
0.289 g
|
Type
|
reactant
|
Smiles
|
C(CC#C)O
|
Name
|
bis(acetato)-bis(triphenylphosphine) palladium
|
Quantity
|
0.102 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
copper(I) iodide
|
Quantity
|
0.052 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 75° C. for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
quenched with water (100 mL)
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate (2×50 mL)
|
Type
|
EXTRACTION
|
Details
|
The combined ethyl acetate extract
|
Type
|
WASH
|
Details
|
was washed with water (2×30 mL), brine (30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
CUSTOM
|
Details
|
After removal of solvents
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C=1N=C(N(C1C1=CC=NC=C1)CCCC1=CC=CC=C1)C#CCCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:9]=[C:10](I)[N:11]([CH2:19][CH2:20][CH2:21][C:22]3[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=3)[C:12]=2[C:13]2[CH:18]=[CH:17][N:16]=[CH:15][CH:14]=2)=[CH:4][CH:3]=1.[CH2:29]([OH:33])[CH2:30][C:31]#[CH:32]>C(NC(C)C)(C)C.[Cu]I>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:9]=[C:10]([C:32]#[C:31][CH2:30][CH2:29][OH:33])[N:11]([CH2:19][CH2:20][CH2:21][C:22]3[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=3)[C:12]=2[C:13]2[CH:18]=[CH:17][N:16]=[CH:15][CH:14]=2)=[CH:4][CH:3]=1
|
Name
|
4-(4-fluorophenyl)-2-iodo-1-(3-phenylpropyl)-5-(4-pyridyl)imidazole
|
Quantity
|
1.42 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C=1N=C(N(C1C1=CC=NC=C1)CCCC1=CC=CC=C1)I
|
Name
|
|
Quantity
|
0.289 g
|
Type
|
reactant
|
Smiles
|
C(CC#C)O
|
Name
|
bis(acetato)-bis(triphenylphosphine) palladium
|
Quantity
|
0.102 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
copper(I) iodide
|
Quantity
|
0.052 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 75° C. for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
quenched with water (100 mL)
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate (2×50 mL)
|
Type
|
EXTRACTION
|
Details
|
The combined ethyl acetate extract
|
Type
|
WASH
|
Details
|
was washed with water (2×30 mL), brine (30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
CUSTOM
|
Details
|
After removal of solvents
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C=1N=C(N(C1C1=CC=NC=C1)CCCC1=CC=CC=C1)C#CCCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |